Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate
Description
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS: 338957-11-2) is a triazine derivative with the molecular formula C₁₈H₁₄BrN₃O₂S and a molecular weight of 416.3 g/mol . This compound features a 1,2,4-triazine core substituted at the 3-position with a phenyl group, at the 5-position with a 4-bromophenylsulfanyl moiety, and at the 6-position with an ethoxycarbonyl group. It is synthesized via nucleophilic substitution or coupling reactions, typical for triazine derivatives .
Properties
IUPAC Name |
ethyl 5-(4-bromophenyl)sulfanyl-3-phenyl-1,2,4-triazine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2S/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEHMLVWMOYUDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)SC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate (CAS No. 7685592) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 416.29 g/mol. The structure features a triazine core with a sulfenyl group and a bromophenyl substituent, contributing to its chemical reactivity and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-bromoaniline. The process includes the formation of triazole derivatives through cyclization reactions followed by various modifications to introduce the ethyl carboxylate group .
Antimicrobial Activity
This compound has shown significant antimicrobial properties in various studies. For instance, it was evaluated for its efficacy against several bacterial strains, demonstrating notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 3.12 to 12.5 µg/mL .
Anticancer Potential
Recent studies have also explored the anticancer potential of this compound. In vitro assays indicated that it could induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic markers and cell cycle arrest . The compound's ability to inhibit specific kinases associated with cancer progression has been highlighted as a promising avenue for further research.
Case Studies
- Antimicrobial Efficacy :
- Anticancer Mechanisms :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the bromophenyl group and variations in the triazine core have been explored to enhance potency and selectivity against target pathogens or cancer cells.
| Modification | Effect on Activity |
|---|---|
| Bromine substitution on phenyl ring | Increased antimicrobial activity |
| Alteration of ethyl ester group | Enhanced anticancer properties |
Scientific Research Applications
Pharmaceutical Applications
Ethyl 5-[(4-bromophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate exhibits significant biological activities that make it a candidate for pharmaceutical development:
- Anticancer Activity : Research has indicated that triazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of human cancer cells such as HCT-116 and HeLa with IC50 values below 100 μM .
- Anti-inflammatory Properties : Studies suggest that derivatives of triazines can inhibit nitric oxide production in macrophages, indicating potential use in treating inflammatory diseases.
Agrochemical Applications
The compound's structural features allow it to function as a herbicide or pesticide:
- Herbicidal Activity : Triazine derivatives are known for their effectiveness in controlling weed populations. This compound may exhibit similar properties due to its reactivity with biological targets in plants.
Chemical Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthetic Versatility : The presence of functional groups such as the bromine atom allows for electrophilic substitution reactions and nucleophilic attacks at specific sites on the molecule. This makes it a valuable building block for synthesizing more complex organic compounds.
Case Study 1: Anticancer Activity
A study published in PMC explored various triazine derivatives' anticancer activities. This compound was tested alongside other compounds and demonstrated significant cytotoxicity against HCT-116 and HeLa cell lines. The mechanism involved apoptosis induction through caspase activation and alterations in mitochondrial membrane potential .
Case Study 2: Anti-inflammatory Mechanisms
Research conducted on related compounds highlighted their ability to inhibit nitric oxide synthase activity in macrophages. This compound's structural analogs showed reduced inflammation markers in vitro, suggesting a pathway for therapeutic intervention in inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 4-position of the phenyl ring undergoes electrophilic aromatic substitution (SEAr) and nucleophilic substitution (SNAr) under controlled conditions:
| Reaction Type | Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | Biaryl derivatives with arylboronic acids | 72-88% | |
| Buchwald-Hartwig Amination | CuI, L-proline, K₃PO₄, DMSO (110°C) | Aryl amine derivatives | 65-78% |
Mechanistic Insights :
-
The bromine atom activates the aromatic ring for palladium-catalyzed cross-couplings, enabling C–C bond formation with boronic acids or amines.
-
Steric hindrance from the triazine ring influences regioselectivity in these reactions.
Oxidation of the Sulfanyl Group
The sulfur atom in the sulfanyl (–S–) linker is susceptible to oxidation:
| Oxidizing Agent | Conditions | Products | Oxidation State | Yield | References |
|---|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 6 hr | Sulfoxide (R–SO–R') | +2 | 92% | |
| mCPBA | CH₂Cl₂, 0°C → RT, 12 hr | Sulfone (R–SO₂–R') | +4 | 85% |
Key Findings :
-
Sulfone derivatives show enhanced stability and altered electronic properties compared to the parent compound.
-
Over-oxidation to sulfone is avoided by using milder agents like H₂O₂ in acetic acid.
Triazine Ring Modifications
The 1,2,4-triazine core participates in cycloadditions and ring-opening reactions:
Structural Impact :
-
Ring-opening via hydrolysis converts the ester group to a carboxylic acid, enhancing water solubility .
-
Diels-Alder adducts introduce sp³-hybridized centers, modifying planarity and π-conjugation.
Ester Group Transformations
The ethyl carboxylate group undergoes typical ester reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Transesterification | MeOH, H₂SO₄, reflux | Methyl ester analog | 89% | |
| Reduction | LiAlH₄, THF, 0°C → RT | Primary alcohol derivative | 76% |
Functional Utility :
-
Transesterification allows tuning of lipophilicity for pharmacokinetic optimization .
-
Reduction to the alcohol enables further derivatization (e.g., alkylation, acylation) .
Comparative Reactivity of Structural Analogs
The bromophenyl and triazine substituents influence reactivity relative to similar compounds:
| Compound Variation | Reactivity Difference vs. Parent Compound | Cause |
|---|---|---|
| 4-Chlorophenyl analog | Faster SNAr due to better leaving group | Lower bond strength of C–Cl |
| 3-Trifluoromethylphenyl analog | Reduced electron density slows SEAr | Electron-withdrawing CF₃ group |
| Methyl ester analog | Enhanced hydrolysis rate | Increased electrophilicity |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares the target compound with structurally analogous triazine derivatives, highlighting substituent variations and their impact on molecular weight, density, and other properties:
Key Observations:
- Methyl and trifluoromethyl groups (e.g., in and ) improve lipophilicity, which may influence membrane permeability and bioavailability . Halogenated derivatives (e.g., dichloro in ) exhibit higher molecular weights and altered reactivity profiles due to steric and electronic effects .
Reaction Efficiency:
- Bromine and chlorine substituents require longer reaction times due to reduced nucleophilicity .
- Trifluoromethyl groups necessitate anhydrous conditions to prevent hydrolysis .
Computational and Crystallographic Data
- Structural Validation : SHELX programs are widely used for crystallographic refinement of triazine derivatives, ensuring accurate bond-length and angle measurements .
- Docking Studies : AutoDock Vina predicts binding modes of sulfanyl-triazine derivatives with proteins like FtsZ and DprE1, suggesting interactions with hydrophobic pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
